molecular formula C16H13ClN2O2 B11052045 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B11052045
M. Wt: 300.74 g/mol
InChI Key: PCFWEDGJBIIVLW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of chlorophenyl and methoxyphenyl groups attached to an isoxazole ring, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)methanone
  • N-(4-Chlorophenyl)acetamide
  • 4-Methoxyphenyl 4-(6-acryloyloxyhexyloxy)benzoate

Uniqueness

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-isoxazolamine is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C16H13ClN2O2/c1-20-13-8-4-11(5-9-13)15-14(16(18)21-19-15)10-2-6-12(17)7-3-10/h2-9H,18H2,1H3

InChI Key

PCFWEDGJBIIVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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